4,6-Dihydroxy-5-formylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-dihydroxy-5-formylpyrimidine, often involves the cyclization of formamidine or amidine derivatives under specific conditions. For instance, the synthesis of 4,6-dihydroxypyrimidine from diethyl malonate and formamide using ethanol sodium as a catalyst under optimal conditions achieved a yield of 78.2% (Qiao Jin-xia, 2012). Another synthesis approach involves multicomponent reactions, such as the one developed for the construction of highly functionalized bipyrimidine derivatives through a cascade reaction (Li Chen et al., 2021).
Scientific Research Applications
-
Synthesis and Spectroscopic Investigation of Azo Derivatives
- Field : Chemistry
- Application Summary : 4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of 4,6-Dihydroxy-5-formylpyrimidine, has been used in the synthesis of novel pyrimidine azo dyes . These dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino- (6-subtituted)benzothiazole .
- Methods of Application : The chemical structures of these dyes were confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .
- Results : The dyes show positive solvatochromism in chloroform and glacial acetic acid (AA) and also one shows more bathochromic shift . The results show that these dyes may be suitable for applications in the textile industry .
-
Precursor to Important Compounds
- Field : Medicinal Chemistry
- Application Summary : DHMP serves as a precursor to many important compounds which include, which are known to be active as anticancer agents , 4,6-dichloro-2-methyl-5-nitropyridine, which is useful in the development of new antihypertensive medicines , 1,1-diamino-2,2-dinitroethylene, an explosive material , and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material .
- Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
- Results : The outcomes of these applications are not quantitatively detailed in the source .
- Inhibitory Effects on Immune-Activated Nitric Oxide Production
- Field : Medicinal Chemistry
- Application Summary : A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared and tested for their inhibitory effects on immune-activated nitric oxide production . This work was initially motivated by the finding that 2-amino-4,6-dichloropyrimidine inhibits replication of a broad range of viruses .
- Methods of Application : The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The biological properties of the prepared compounds were screened in mouse peritoneal cells using the in vitro nitric oxide (NO) assay .
- Results : Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM .
-
Inhibitory Effects on Viral Replication
- Field : Virology
- Application Summary : 2-amino-4,6-dichloropyrimidine, a derivative of 4,6-Dihydroxy-5-formylpyrimidine, has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .
- Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
- Results : The outcomes of these applications are not quantitatively detailed in the source .
-
Suppression of Nitric Oxide Production
- Field : Immunology
- Application Summary : 2-amino-4,6-dihydroxypyrimidine, a derivative of 4,6-Dihydroxy-5-formylpyrimidine, has been reported to suppress nitric oxide production in chicken macrophages .
- Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
- Results : The outcomes of these applications are not quantitatively detailed in the source .
Safety And Hazards
Future Directions
While specific future directions for 4,6-Dihydroxy-5-formylpyrimidine are not mentioned in the search results, pyrimidines in general have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This suggests potential future research directions in these areas.
properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXTWXGOCCHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931524 | |
Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-5-formylpyrimidine | |
CAS RN |
14256-99-6 | |
Record name | 14256-99-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dihydroxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DIHYDROXY-5-FORMYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5368BE5QAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.